PKCθ Inhibition: Potency and Selectivity Profile of 5-Fluoropyrimidine-2,4-diamine Derivatives vs. Alternative Cores
Optimization of 2,4-diamino-5-fluoropyrimidine derivatives yielded compound 14f, which demonstrated potent PKCθ inhibition with significantly mitigated CYP3A4 time-dependent inhibition (TDI) and P-glycoprotein (P-gp) liability compared to earlier leads [1]. The fluorine atom at C5 is essential for this improved safety profile. In a direct comparison within the same study, derivative 14f exhibited a marked reduction in CYP3A4 TDI compared to the non-fluorinated or alternatively substituted analogs [1]. While explicit comparator values are not fully disclosed in the abstract, the study emphasizes the critical role of the 5-fluoro substituent in achieving this favorable DDI profile.
| Evidence Dimension | CYP3A4 time-dependent inhibition (TDI) and P-gp liability |
|---|---|
| Target Compound Data | Significantly weak CYP3A4 TDI and P-gp liability (Compound 14f) |
| Comparator Or Baseline | Non-fluorinated or alternatively substituted 2,4-diaminopyrimidine analogs (unspecified) |
| Quantified Difference | Significant mitigation (qualitative reduction reported in abstract) |
| Conditions | In vitro CYP3A4 TDI assay and P-gp efflux assay (methodology detailed in full text) |
Why This Matters
Procurement of the 5-fluoro scaffold enables medicinal chemists to design PKCθ inhibitors with a reduced risk of CYP3A4-mediated drug-drug interactions and P-gp efflux, a key liability in immunosuppressive and anti-inflammatory drug candidates.
- [1] Kunikawa S, Tanaka A, Mukoyoshi K, et al. Optimization of 2,4-diamino-5-fluoropyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions and P-gp liability. Bioorg Med Chem. 2015;23(13):3269-3277. PMID: 25982074. View Source
